molecular formula C23H17Cl2N3O3 B2561095 2-amino-N-(3,4-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide CAS No. 903314-87-4

2-amino-N-(3,4-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide

Cat. No. B2561095
CAS RN: 903314-87-4
M. Wt: 454.31
InChI Key: BRZMNGHYUBQZTO-UHFFFAOYSA-N
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Description

2-amino-N-(3,4-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a synthetic compound that belongs to the indolizine class of compounds. It is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is an enzyme that plays a crucial role in DNA repair and cell survival. Inhibition of PARP-1 has been shown to be an effective strategy for the treatment of cancer and other diseases.

Scientific Research Applications

Synthesis and Pharmacological Potential

A significant application involves the synthesis of novel heterocyclic compounds, such as pyrazole and pyrazolopyrimidine derivatives, with potential cytotoxic activities against cancer cell lines. For instance, Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives, showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Photophysical Properties

Research on photoluminescent materials, such as 6-amino-8-cyanobenzo[1, 2-b]indolizines, revealed reversible pH-dependent optical properties, highlighting their potential as pH sensors or in optical devices. Outlaw et al. (2016) discovered an uncommon and dramatic blue shift in fluorescence emission upon protonation of these compounds, with efficient synthesis from indole-2-carboxaldehydes enabling the tuning of optical and pH effects (Outlaw, Zhou, Bragg, & Townsend, 2016).

Potential Application to Tropical Diseases

The novel synthesis of isoxazoline indolizine amide compounds, designed for potential application to tropical diseases, represents another critical area of research. Zhang et al. (2014) described the chemistry for synthesizing compounds with an indolizine core, indicating their strategic importance for derivatization and application in disease treatment (Zhang, Plattner, Zhou, Xu, Cao, & Wu, 2014).

properties

IUPAC Name

2-amino-N-(3,4-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O3/c1-31-15-6-4-5-13(11-15)22(29)21-20(26)19(18-7-2-3-10-28(18)21)23(30)27-14-8-9-16(24)17(25)12-14/h2-12H,26H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZMNGHYUBQZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(3,4-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide

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